

# Technical Guide: Calcein Disodium Salt – Solubility, Stability, and Functional Applications[1]

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## Compound of Interest

Compound Name:	Calcein disodium
CAS No.:	1945975-98-3
Cat. No.:	B8235155

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## Executive Summary

**Calcein disodium** salt is a membrane-impermeable, highly fluorescent derivative of fluorescein.[1] Unlike its acetoxymethyl ester counterpart (Calcein AM), which is used for live-cell viability staining, the disodium salt is primarily utilized as a fluid-phase marker for monitoring membrane integrity, liposome leakage, and neuronal tracing.[1]

This guide addresses the critical physicochemical constraints of **calcein disodium** salt. Successful deployment requires strict adherence to pH controls (>6.5), protection from photobleaching, and understanding the concentration-dependent self-quenching mechanisms that underpin its utility in liposomal assays.[1]

## Physicochemical Profile

The following parameters define the operational boundaries for **calcein disodium** salt.

Parameter	Specification	Technical Note
CAS Number	154071-48-4 (Salt)	Distinct from Free Acid (1461-15-0) and AM Ester (148504-34-1).[1]
Molecular Weight	~666.5 g/mol	Varies slightly based on hydration state.
Solubility	Water, DMSO, DMF	>100 mg/mL in Water. No organic co-solvent required for the salt form.[1]
Excitation / Emission	494 nm / 517 nm	Standard Fluorescein (FITC) filter sets are compatible.[1]
pKa	~5.4	Fluorescence is strictly pH-dependent; drops significantly below pH 6.[1]0.
Extinction Coefficient	~75,000 cm <sup>-1</sup> M <sup>-1</sup>	High quantum yield (0.[1]92) at pH > 7.[1]5.

## Critical Distinction: Salt vs. AM Ester[1][2][3]

Warning: The most common experimental failure stems from confusing **Calcein Disodium Salt** with Calcein AM.

- **Calcein Disodium Salt**: Hydrophilic.[1] Membrane impermeable.[1] Used for liposome leakage, dead cell staining (if membrane compromised), and fluid tracing.[1]
- **Calcein AM**: Hydrophobic.[1] Membrane permeable.[1][2][3] Hydrolyzed by intracellular esterases to become fluorescent.[1][2] Used for live-cell viability.[1][4]

## Solubility and Preparation Protocols

### The Chemistry of Dissolution

Unlike Calcein free acid, which requires initial dissolution in alkali (NaOH) or DMSO, **Calcein Disodium Salt** is designed for immediate aqueous solubility.[1] However, the pH of the

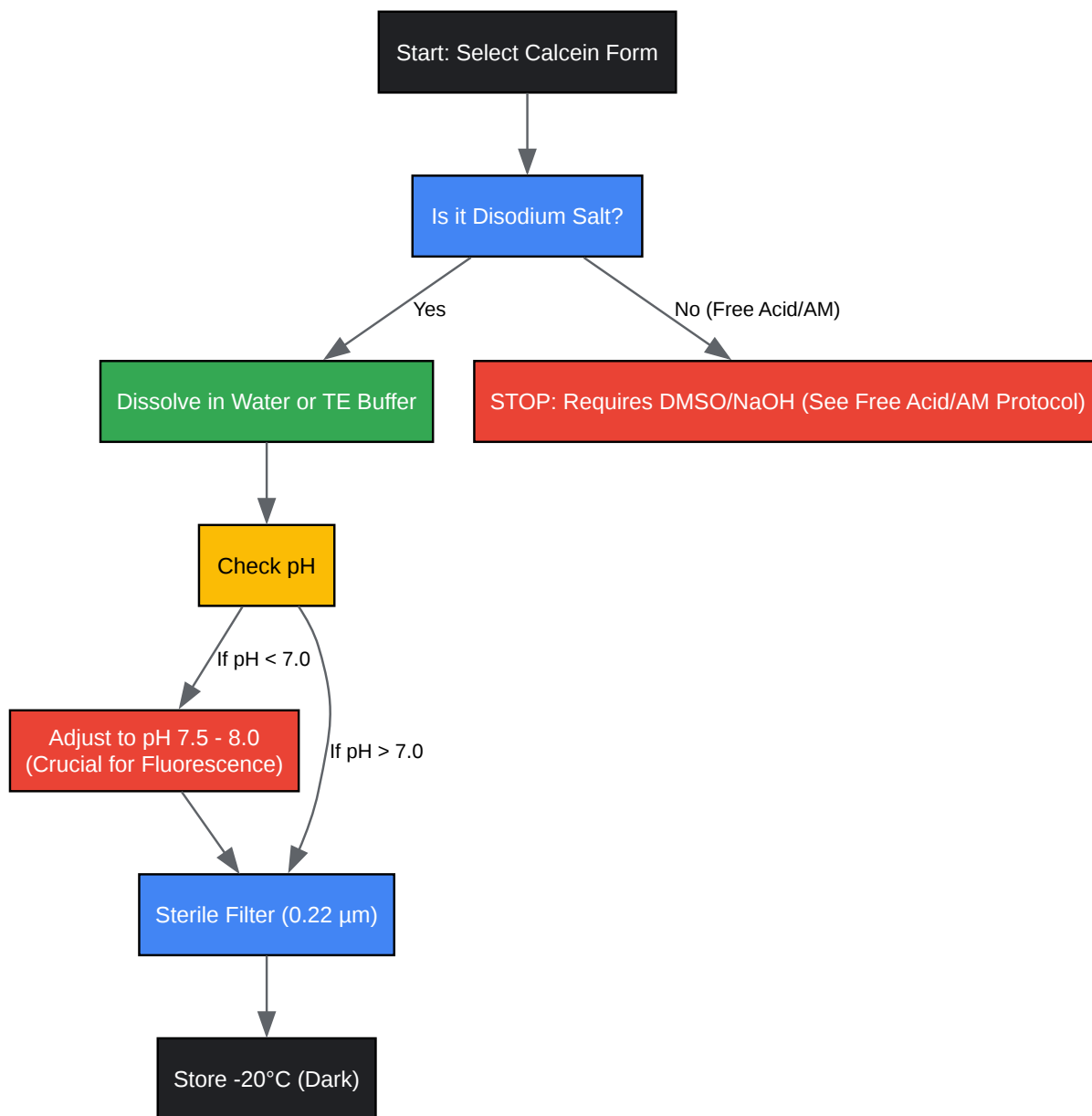
resulting solution often drops due to the acidic nature of the chelating groups, necessitating buffering.

## Standard Stock Solution Protocol (10 mM)

Objective: Create a stable, pH-balanced stock solution for long-term storage.

- Weighing: Weigh the calculated amount of **Calcein Disodium Salt** (e.g., 6.66 mg for 1 mL of 10 mM).
  - Scientist's Note: Protect from bright light during weighing.[1][5] Calcein is photolabile.[1]
- Solvent Addition: Add sterile, nuclease-free water (or TE buffer).[1]
  - Do not use: PBS initially, as high salt can sometimes affect dissolution kinetics if the pH is unadjusted.[1]
- pH Adjustment (Critical Step):
  - Check pH.[1][2][6][5][7][8][9] It will likely be slightly acidic.[1]
  - Adjust to pH 7.5–8.0 using dilute NaOH (0.1 M) or by dissolving directly in a buffer like 50 mM Tris-HCl (pH 8.0).[1]
  - Reasoning: Maximum fluorescence intensity is achieved only above pH 7.[1]0. Below pH 6.0, the phenol group protonates, quenching fluorescence.[1]
- Filtration: Sterile filter using a 0.22  $\mu\text{m}$  PES membrane if used for cell culture.[1]
- Storage: Aliquot into light-protective amber tubes. Store at  $-20^{\circ}\text{C}$ .

## Visualization: Preparation Decision Tree



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Figure 1: Decision tree for the correct preparation of **Calcein Disodium** Salt, emphasizing the critical pH adjustment step.

## Stability and Storage

### Photostability

Calcein is susceptible to photobleaching, though slightly more stable than Fluorescein.[1]

- Protocol: Always wrap tubes in aluminum foil. During experiments, minimize exposure to excitation light sources.

## Solution Stability[1][6]

- Hydrolysis: The disodium salt is chemically stable in solution (unlike the AM ester, which hydrolyzes spontaneously).[1]
- Shelf Life:
  - Solid: >2 years at 4°C (desiccated).[1]
  - Solution (-20°C): 6–12 months.[1]
  - Solution (4°C): <1 week. Bacteria readily grow in neutral, non-toxic dye solutions.[1]

## Metal Ion Sensitivity

Calcein is a chelator.[1] Its fluorescence is strongly quenched by  $\text{Co}^{2+}$ ,  $\text{Cu}^{2+}$ ,  $\text{Mn}^{2+}$ , and  $\text{Fe}^{3+}$  at physiological pH.[1][6]

- Experimental Control: Avoid buffers containing these ions unless specifically designing a quenching assay.[1] EDTA (1 mM) can be added to the buffer to strip trace metals and stabilize fluorescence.[1]

## Functional Application: Liposome Leakage Assay

The most sophisticated use of **Calcein Disodium** Salt is the Self-Quenching Leakage Assay. This relies on the property that calcein self-quenches at high concentrations (>60 mM) but fluoresces brightly when diluted.

## Mechanism[1]

- Encapsulation: Liposomes are prepared with a very high concentration of Calcein (60–100 mM) inside.[1] At this density, the dye molecules interact, transferring energy non-radiatively (homo-FRET), resulting in dark liposomes.[1]

- Leakage: Upon membrane disruption (e.g., by a drug or peptide), calcein leaks into the bulk buffer.[1]
- Dilution & Signal: The dye dilutes to micromolar levels, relieving the quenching.[1]  
Fluorescence increases linearly with leakage.[1]

## Workflow Diagram[1]



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Figure 2: The self-quenching relief mechanism used in liposome leakage assays.

## Cobalt Quenching Variation

For assays where you cannot rely on self-quenching, Cobalt ( $\text{Co}^{2+}$ ) can be added to the external buffer.[1]

- Logic:  $\text{Co}^{2+}$  quenches any calcein outside the liposome/cell. If calcein leaks out, it is immediately quenched.[1] Alternatively, if  $\text{Co}^{2+}$  enters the liposome (via a pore), it quenches the internal calcein.[1]

## Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low Fluorescence Signal	pH < 6.5	Adjust buffer pH to >7.5.
High Background (Liposomes)	Incomplete removal of free dye	Perform Size Exclusion Chromatography (Sephadex G-50) twice.[1]
Signal Decay	Photobleaching	Reduce excitation intensity; use anti-fade mounting media (for microscopy).[1]
Unexpected Quenching	Metal contamination	Add 0.1–1.0 mM EDTA to the buffer to chelate trace Cu <sup>2+</sup> or Fe <sup>3+</sup> .

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